molecular formula C14H14N2O3 B11808814 Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate

Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11808814
M. Wt: 258.27 g/mol
InChI Key: IVBJRJPAVGQWMM-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-(o-tolyl)-1H-pyrazole-3-carboxylate (CAS: 1159691-68-5) is a pyrazole derivative with a molecular weight of 258.28 g/mol and a purity of 97% . The compound features a pyrazole core substituted at the 1-position with an o-tolyl (ortho-methylphenyl) group, a formyl (-CHO) group at the 4-position, and an ethyl ester (-COOEt) at the 3-position. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 4-formyl-1-(2-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)13-11(9-17)8-16(15-13)12-7-5-4-6-10(12)2/h4-9H,3H2,1-2H3

InChI Key

IVBJRJPAVGQWMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by formylation and subsequent esterification to introduce the formyl and ethyl ester groups, respectively. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, and the O-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylic acid

    Reduction: 4-hydroxymethyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate

    Substitution: 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylic acid (from ester hydrolysis)

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research has shown that compounds in the pyrazole family exhibit notable antimicrobial properties. Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate has been evaluated for its efficacy against various bacterial and fungal strains. Studies indicate that derivatives of pyrazoles can inhibit microbial growth by interfering with key metabolic pathways or cellular functions .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted the synthesis of new pyrazole derivatives that demonstrated significant cytotoxic effects against cancer cell lines. This compound may act through mechanisms such as apoptosis induction or cell cycle arrest .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step often includes the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Introduction of Functional Groups : Subsequent reactions introduce the formyl and carboxylic acid functionalities, often utilizing reagents such as acetic anhydride or acetic acid under controlled conditions.
  • Purification : The final product is purified using techniques like recrystallization or column chromatography to obtain a high yield and purity .

Case Study 1: Antimicrobial Evaluation

A study published in the Tropical Journal of Pharmaceutical Research assessed various pyrazole derivatives, including this compound, for their antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized this compound alongside other pyrazole derivatives to evaluate their cytotoxicity against breast cancer cell lines. The study found that specific structural modifications enhanced their anticancer activity, making them promising candidates for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The pyrazole ring can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Carboxylate Family

Pyrazole carboxylates are widely studied for their bioactivity and synthetic versatility. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
Ethyl 4-formyl-1-(o-tolyl)-1H-pyrazole-3-carboxylate 1: o-tolyl; 3: COOEt; 4: CHO 258.28 Ortho-methylphenyl enhances steric bulk; formyl group increases reactivity.
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate 1: 4-methoxybenzyl; 3: p-tolyl; 5: COOEt 350.39 Methoxybenzyl group improves solubility; p-tolyl aids π-π stacking.
Ethyl 5-(4-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-3-carboxylate 1: p-tolyl; 3: COOEt; 5: 4-hydroxyphenyl 339.1 [M+H]+ Hydroxyl group enables hydrogen bonding; higher melting point (199–200°C).
Ethyl 4-chloro-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate 4: Cl; 5: 2-ethoxyphenyl; 3: COOEt 379.3 [M+H]+ Chlorine increases electrophilicity; ethoxy group enhances lipophilicity.
Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate 1: 3-methoxyphenyl; 3: COOEt; 4: CHO 274.27 Methoxy group at meta-position alters electronic distribution vs. o-tolyl.

Key Observations:

  • Functional Groups : The formyl group at position 4 enhances reactivity for further derivatization (e.g., condensation reactions) compared to halogenated (e.g., Cl in ) or hydroxylated (e.g., ) analogues.

Comparison with Heterocyclic Analogues

  • Triazole vs. Pyrazole : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate replaces the pyrazole core with a triazole ring. Triazoles exhibit greater metabolic stability but reduced aromaticity, which may lower π-π stacking efficiency compared to pyrazoles.

Biological Activity

Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a member of the pyrazole family, this compound exhibits a range of pharmacological effects, including anti-inflammatory, antitumor, and antibacterial properties. This article will delve into the biological activity of this compound, summarizing research findings, case studies, and structure-activity relationships (SAR) that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H13N3O3, with a molecular weight of approximately 253.26 g/mol. The structure features a pyrazole ring with a formyl group and a carboxylate moiety, which are crucial for its biological activity.

Key Structural Features

FeatureDescription
Pyrazole RingProvides the core structure for biological activity
Formyl GroupEnhances reactivity and potential interactions
Carboxylate MoietyContributes to solubility and bioavailability
O-Tolyl GroupInfluences the compound's electronic properties

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that these compounds can significantly reduce inflammation in models induced by lipopolysaccharides (LPS) .

Antitumor Activity

This compound has shown promise as an antitumor agent . Studies have reported its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been noted to inhibit BRAF(V600E) mutations, which are prevalent in melanoma .

Antibacterial Properties

The compound exhibits antibacterial activity , particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis . Comparative studies have shown that its efficacy can be enhanced when combined with other antimicrobial agents.

Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives, including this compound, evaluated their anti-inflammatory effects using carrageenan-induced edema in rats. The results indicated significant reductions in paw swelling compared to control groups treated with standard anti-inflammatory drugs .

Study 2: Antitumor Efficacy

In vitro assays on human cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly alter its pharmacological profile.

Notable SAR Findings

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency against cancer cells
Alkyl substitutionsEnhanced antibacterial properties
Aromatic ring modificationsImproved anti-inflammatory effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The compound is synthesized via cycloaddition or multi-step functionalization. For example, similar pyrazole carboxylates are synthesized through:

  • Cycloaddition reactions : Benzoylacetonitriles and ethyl 2-chloro-2-(2-benzylhydrazono)acetates react under basic conditions (e.g., sodium ethoxide) to form pyrazole cores, though side reactions (e.g., cyano → carbamoyl conversion) require careful monitoring .
  • Stepwise functionalization : Chlorination of pyrazole intermediates using N-chlorosuccinimide (NCS) in DMF at 70°C, followed by ester hydrolysis under acidic/basic conditions .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating, as demonstrated in pyrazole derivative syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., formyl, ester carbonyl) through characteristic stretching vibrations (e.g., C=O at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns substituent positions (e.g., O-tolyl protons at δ 7.2–7.4 ppm; formyl proton at δ ~9.8 ppm) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., loss of ethyl group from ester moiety) .
  • Elemental analysis : Validates purity and empirical formula .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Conduct reactions in fume hoods to prevent inhalation of volatile byproducts .
  • Dispose of waste via licensed chemical disposal services to mitigate environmental hazards .

Advanced Research Questions

Q. How can DFT calculations optimize the electronic and structural analysis of this compound?

  • Methodological Answer :

  • Geometry optimization : Perform at the B3LYP/6-31G(d) level using Gaussian 09W to determine bond lengths/angles (e.g., formyl C=O bond ~1.21 Å) .
  • HOMO-LUMO analysis : Calculate energy gaps (ΔE) to predict reactivity and charge-transfer properties (e.g., ΔE < 4 eV suggests high reactivity) .
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions .

Q. How do researchers resolve contradictions in crystallographic data for pyrazole derivatives?

  • Methodological Answer :

  • Validation tools : Use SHELXL (for refinement) and Mercury (for visualization) to cross-check bond distances/angles against expected values .
  • Structure comparison : Employ packing similarity calculations in Mercury to identify polymorphism or crystallographic artifacts .
  • Data deposition : Cross-reference with the Cambridge Structural Database (CSD) to validate unusual geometries .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :

  • Reaction monitoring : Use TLC/HPLC to detect side products (e.g., carbamoylpyrazole from cyano group hydrolysis) .
  • Optimized conditions : Adjust temperature (e.g., <70°C) and reagent stoichiometry to suppress side reactions .
  • Purification : Employ silica gel chromatography or recrystallization to isolate the target compound .

Q. How do microwave-assisted syntheses compare to conventional methods for pyrazole carboxylate derivatives?

  • Methodological Answer :

  • Efficiency : Microwave irradiation reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 10–15% .
  • Energy transfer : Uniform heating minimizes thermal degradation, enhancing product purity .
  • Limitations : Scalability challenges require optimization for large-scale synthesis .

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